6-Amino-5-nitroso-3-methyluracil
CAS No.: 61033-04-3
Cat. No.: VC20751236
Molecular Formula: C5H6N4O3
Molecular Weight: 170.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 61033-04-3 |
---|---|
Molecular Formula | C5H6N4O3 |
Molecular Weight | 170.13 g/mol |
IUPAC Name | 6-amino-3-methyl-5-nitroso-1H-pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C5H6N4O3/c1-9-4(10)2(8-12)3(6)7-5(9)11/h6H2,1H3,(H,7,11) |
Standard InChI Key | GUDXLMQIDACJSU-UHFFFAOYSA-N |
SMILES | CN1C(=O)C(=C(NC1=O)N)N=O |
Canonical SMILES | CN1C(=O)C(=C(NC1=O)N)N=O |
Overview of 6-Amino-5-nitroso-3-methyluracil
6-Amino-5-nitroso-3-methyluracil is a heterocyclic organic compound with the molecular formula
and a molecular weight of approximately 170.13 g/mol. It is classified as a derivative of uracil, a pyrimidine nucleobase commonly found in RNA. This compound is notable for its potential biological activities, particularly as an inhibitor of superoxide dismutase (SOD), an enzyme that plays a crucial role in protecting cells from oxidative stress.
Target Enzyme: Superoxide Dismutase (SOD)
6-Amino-5-nitroso-3-methyluracil primarily targets superoxide dismutase, which catalyzes the conversion of superoxide radicals into oxygen and hydrogen peroxide, thus mitigating oxidative damage in cells. By inhibiting SOD, this compound may increase oxidative stress, leading to various cellular responses.
Biochemical Effects
The compound's inhibition of SOD can have significant implications for research into diseases associated with oxidative stress, including neurodegenerative disorders and cancer. Enhanced oxidative stress may promote apoptosis in cancer cells, making this compound a potential candidate for adjuvant cancer therapies.
Synthetic Routes
The synthesis of 6-Amino-5-nitroso-3-methyluracil typically involves the nitration of 6-amino-3-methyluracil. The process can be outlined as follows:
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Diazotization: Begin with the diazotization of 3-nitroaniline.
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Reaction: React the diazonium salt with 6-amino-3-methyluracil under controlled conditions to form the desired nitroso compound.
Industrial Production
In industrial settings, similar synthetic routes are employed but optimized for yield and purity through techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography.
Types of Reactions
6-Amino-5-nitroso-3-methyluracil can undergo various chemical reactions:
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Oxidation: The nitroso group can be oxidized to form nitro derivatives.
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Reduction: The nitroso group can be reduced to form amino derivatives.
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Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reaction Type | Common Reagents |
---|---|
Oxidation | Potassium permanganate, hydrogen peroxide |
Reduction | Sodium borohydride, hydrogen gas |
Substitution | Alkyl halides, acyl chlorides |
Biochemical Research
The potential inhibitory effects on SOD have made this compound a subject of interest in biochemical research related to oxidative stress and its associated diseases.
Medicinal Chemistry
Research is ongoing into the therapeutic applications of this compound in conditions characterized by oxidative stress, with implications for developing new treatments.
Synthetic Chemistry
6-Amino-5-nitroso-3-methyluracil serves as a building block for synthesizing more complex heterocyclic compounds, valuable in pharmaceutical development.
Inhibition of Superoxide Dismutase
Studies have demonstrated that this compound effectively inhibits SOD activity in vitro, leading to increased levels of superoxide radicals within treated cells. This supports its use in studying oxidative stress mechanisms and developing therapeutic strategies.
Cancer Cell Lines
In vitro experiments on various cancer cell lines indicated that this compound could enhance the cytotoxic effects of chemotherapeutic agents by increasing reactive oxygen species (ROS) levels through SOD inhibition.
Comparison with Similar Compounds
A comparative analysis highlights the unique properties of 6-Amino-5-nitroso-3-methyluracil against similar compounds:
Compound Name | Functional Groups | SOD Inhibition | Biological Activity |
---|---|---|---|
6-Amino-5-nitroso-3-methyluracil | Amino, Nitroso | Yes | Increased oxidative stress |
6-Amino-3-methyluracil | Amino | No | Less reactive |
5-Nitroso-6-methyluracil | Nitroso | No | Limited biological effects |
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